molecular formula C10H13BrO B1340610 4-Bromo-2-isopropyl-1-methoxybenzene CAS No. 24591-33-1

4-Bromo-2-isopropyl-1-methoxybenzene

Cat. No. B1340610
Key on ui cas rn: 24591-33-1
M. Wt: 229.11 g/mol
InChI Key: CFNMTRKNNCKHBM-UHFFFAOYSA-N
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Patent
US06194454B1

Procedure details

A solution of 2-methoxyisopropyl-benzene (2 g) and N-bromosuccinimide (2.6 g) in acetonitrile (20 mL) was stirred at ambient temperature for 18 h. The reaction was concentrated in vacuo, slurried in carbon tetrachloride and filtered. The filtrate was concentrated in vacuo. The residue was flash chromatographed (5% dichloromethane/hexanes) to afford the title compound as an oil (2.5 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]([CH3:11])[CH3:10].[Br:12]N1C(=O)CCC1=O>C(#N)C>[CH:9]([C:4]1[CH:5]=[C:6]([Br:12])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C(C)C
Name
Quantity
2.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed (5% dichloromethane/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=C(C=CC1OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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